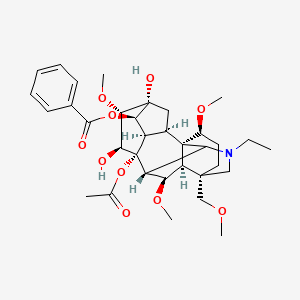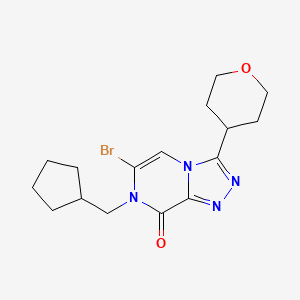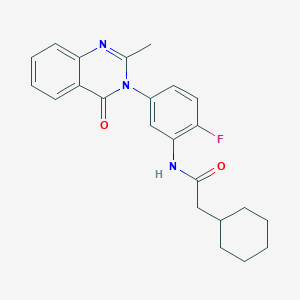
7-Fluoroquinoline-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroquinoline-8-carbaldehyde is a multifunctional compound belonging to the quinoline family. It has garnered significant interest due to its versatile applications in various fields, including drug synthesis and material science. The compound is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 8th position on the quinoline ring, giving it unique chemical properties.
Wissenschaftliche Forschungsanwendungen
7-Fluoroquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a versatile precursor and intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is involved in the development of antibacterial, antineoplastic, and antiviral agents.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Safety and Hazards
The safety information for 7-Fluoroquinoline-8-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
It’s worth noting that fluoroquinolones, a class of compounds to which 7-fluoroquinoline-8-carbaldehyde belongs, are known to target bacterial enzymes like dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
Fluoroquinolones generally work by stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This stabilization blocks the progress of the replication fork, inhibiting DNA synthesis and ultimately leading to cell death .
Biochemical Pathways
Fluoroquinolones are known to interfere with the function of dna gyrase and topoisomerase iv, which are involved in critical cellular processes such as dna replication and transcription . This interference can disrupt various biochemical pathways within the cell.
Result of Action
Fluoroquinolones generally lead to cell death by inhibiting dna synthesis .
Biochemische Analyse
Biochemical Properties
7-Fluoroquinoline-8-carbaldehyde is a part of the quinoline family, which is known for its versatile applications in the fields of industrial and synthetic organic chemistry
Cellular Effects
. They are known to inhibit various enzymes, which could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Quinolines are known to form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, blocking bacterial DNA supercoiling . This could potentially provide insight into the molecular mechanism of this compound.
Vorbereitungsmethoden
The synthesis of 7-Fluoroquinoline-8-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehydes are synthesized and then further modified . Another method includes nucleophilic substitution reactions where the chlorine atom in fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . Industrial production methods often involve cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .
Analyse Chemischer Reaktionen
7-Fluoroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted quinolines .
Vergleich Mit ähnlichen Verbindungen
7-Fluoroquinoline-8-carbaldehyde can be compared with other fluorinated quinolines such as:
These compounds share similar structural features but differ in their substitution patterns, which can significantly affect their chemical reactivity and biological activity. The presence of the aldehyde group at the 8th position in this compound makes it a unique and valuable intermediate in various synthetic pathways .
Eigenschaften
IUPAC Name |
7-fluoroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMTDCNBTVSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
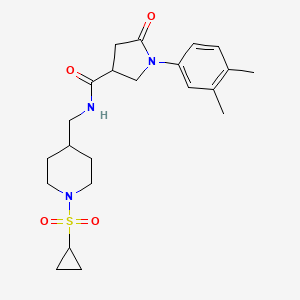
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
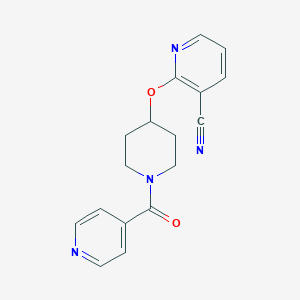
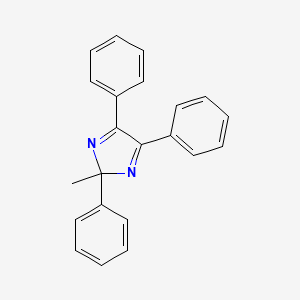
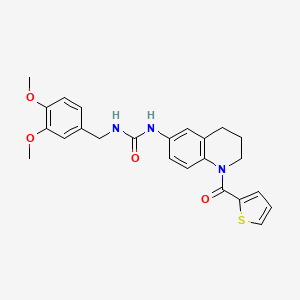
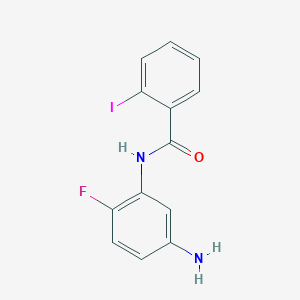


![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)
